Intermedin B

Vue d'ensemble

Description

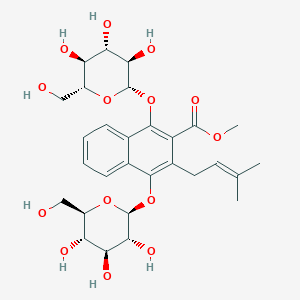

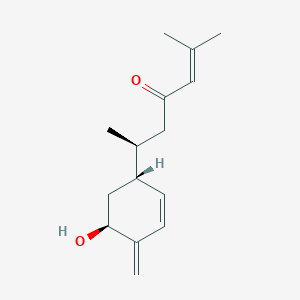

Intermedin B is a compound with a molecular formula of C15H22O2 and a molecular weight of 234.33 . It is a powder in physical form . It has potential uses in reference standards, pharmacological research, food and cosmetic research, and as a synthetic precursor compound .

Synthesis Analysis

Intermedin B is a natural bisabolane sesquiterpenoid . It was isolated from the aerial parts of Schisandra propinqua var. intermedia . The chemical structures of Intermedin B were identified using 1D and 2D NMR spectroscopy .Molecular Structure Analysis

Intermedin B is a bisabolane sesquiterpenoid . Its structure was elucidated based on extensive spectroscopical analysis .Chemical Reactions Analysis

Intermedin B has been found to exhibit antioxidant effects in the hippocampus and anti-inflammatory effects in microglia . It inhibits the nuclear translocation of NF-κB p-65 and IκBα, exerting anti-inflammatory effects and inhibiting the generation of reactive oxygen species .Physical And Chemical Properties Analysis

Intermedin B is a powder with a molecular formula of C15H22O2 and a molecular weight of 234.33 . Further physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Endothelial Barrier Stabilization : Intermedin plays a crucial role in stabilizing the endothelial barrier and can counteract barrier failure induced by thrombin in endothelial cells. This suggests its potential application in treating conditions associated with endothelial dysfunction (Aslam et al., 2012).

Cardiovascular Protection and Atherogenesis : It has been shown to possess cardiovascular-protective properties. For instance, Intermedin can reduce foam-cell formation and atherogenesis, indicating its potential use in treating atherosclerosis (Dai et al., 2012).

Role in Vascular Remodeling : Intermedin is involved in vascular remodeling and can improve blood perfusion. This is particularly significant in physiological and pathological angiogenic models (Wang et al., 2018).

Cardioprotective Effects : Research indicates that Intermedin can protect the heart against ischemic injury, suggesting its application in treating ischemic heart diseases (Jia et al., 2006).

Impact on Myocardial Infarction : Studies have shown that Intermedin can attenuate myocardial infarction, possibly through mechanisms involving autophagy and modulation of inflammatory responses (Wei et al., 2015).

Potential in Treating Hypertension : Intermedin in the paraventricular nucleus has been found to attenuate sympathetic activity and blood pressure, particularly in hypertensive rats. This suggests its potential in hypertension management (Zhou et al., 2014).

Effects on Cardiac Hypertrophy : Intermedin1–53, a form of Intermedin, has shown effectiveness in inhibiting cardiac hypertrophy and endoplasmic reticulum stress, highlighting its potential therapeutic application in cardiac hypertrophy conditions (Lu et al., 2015).

Atherosclerosis Amelioration : Intermedin has been observed to ameliorate atherosclerosis in mice models, indicating its potential application in treating or preventing this condition (Zhang et al., 2012).

Regulatory Effects on Cardiovascular Function : Studies have suggested that Intermedin could be a regulatory factor for cardiovascular function and myocardial hypertrophy, offering a new avenue for therapeutic interventions in related cardiovascular disorders (Pan et al., 2005).

Counter-Regulatory Role in Cardiovascular and Renal Systems : Intermedin has been identified as a counter-regulatory peptide with significant roles in the cardiovascular and renal systems, further underscoring its therapeutic potential (Bell & McDermott, 2008).

Propriétés

IUPAC Name |

(6S)-6-[(1R,5S)-5-hydroxy-4-methylidenecyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,12-13,15,17H,3,8-9H2,1-2,4H3/t12-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJSCQFALQJUCS-GUTXKFCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CC(C(=C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H](C(=C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Intermedin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.